molecular formula C7H3ClN4 B13024678 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile

7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile

Cat. No.: B13024678
M. Wt: 178.58 g/mol
InChI Key: CRMGPWACEFHPFX-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 5-amino-4-cyano-1H-pyrazole with 2-chloro-3,3,3-trifluoropropene in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-10-7-3-5(4-9)11-12(6)7/h1-3H

InChI Key

CRMGPWACEFHPFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C#N)N=C1)Cl

Origin of Product

United States

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